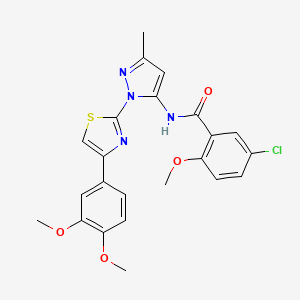

5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O4S/c1-13-9-21(26-22(29)16-11-15(24)6-8-18(16)30-2)28(27-13)23-25-17(12-33-23)14-5-7-19(31-3)20(10-14)32-4/h5-12H,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQGSDPEHXRWQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide is a complex organic compound that has shown promising biological activities in various studies. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by several functional groups, including a thiazole ring, a pyrazole moiety, and methoxy substituents. Its molecular formula is with a molecular weight of approximately 431.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole and thiazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that similar compounds demonstrate activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to the presence of the thiazole and pyrazole rings, which have been associated with inhibition of cancer cell proliferation in various studies. For example, derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiazole and pyrazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation, making them candidates for further investigation in inflammatory disease models .

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- DNA Gyrase Inhibition : Some derivatives act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial targets in bacterial DNA replication.

- Biofilm Disruption : The ability to inhibit biofilm formation in pathogenic bacteria enhances its efficacy as an antimicrobial agent.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

In Vitro Studies

In vitro evaluations have demonstrated the efficacy of related compounds in various biological assays:

- A study conducted on thiazole-bearing pyrazole derivatives showed significant antimicrobial activity against multi-drug resistant (MDR) pathogens .

- Another investigation revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .

Scientific Research Applications

5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide is a compound of significant interest in various scientific research applications. This article delves into its potential uses, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrazole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

Research has demonstrated that thiazole-based compounds possess anti-inflammatory properties. The compound may inhibit pathways involved in inflammation, such as the NF-kB signaling pathway, thereby reducing the production of pro-inflammatory cytokines . This makes it a candidate for further exploration in treating inflammatory diseases.

Antimicrobial Properties

The presence of halogen atoms and functional groups in the structure suggests potential antimicrobial activity. Studies have reported that similar compounds exhibit activity against a range of bacterial strains, making them relevant for developing new antibiotics .

Neuroprotective Effects

Emerging evidence suggests that thiazole and pyrazole derivatives can protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly important in the context of diseases like Alzheimer's and Parkinson's . The mechanism may involve the modulation of oxidative stress markers and neuroinflammatory responses.

Table: Summary of Case Studies on Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives

Benzamide analogues share the 2-methoxy-5-chlorobenzamide motif but differ in their linked moieties:

Key Observations :

- The target compound’s pyrazole-thiazole linkage distinguishes it from sulfonylureas (e.g., Glibenclamide) and alkylamine derivatives (e.g., Metoclopramide impurities). The thiazole and dimethoxyphenyl groups may enhance π-π stacking or hydrogen-bonding interactions compared to simpler benzamides .

Pyrazole/Thiazole-Containing Compounds

Pyrazole and thiazole derivatives exhibit structural parallels in heterocyclic cores but vary in substituents:

Key Observations :

- The target’s thiazole ring introduces additional nitrogen and sulfur atoms, which may improve binding affinity in biological systems compared to simpler pyrazoles (e.g., ’s 3a) .

- Chloro substituents in and compounds could enhance electrophilicity, whereas the target’s methoxy groups may increase lipophilicity .

Dimethoxyphenyl-Containing Compounds

The 3,4-dimethoxyphenyl group is a common feature in drugs like Verapamil and derivatives:

Research Findings and Implications

Synthetic Routes : The target compound’s synthesis likely involves coupling agents like EDCI/HOBt, as seen in for pyrazole derivatives . This contrasts with THF-based methods for chloroacetyl-linked pyrazoles () .

Physicochemical Properties: The 3,4-dimethoxyphenyl group may increase logP values, enhancing blood-brain barrier penetration relative to cyano-substituted analogues () . Thiazole’s aromaticity could stabilize the molecule compared to non-aromatic linkers in Glibenclamide .

Biological Potential: While direct activity data are unavailable, structural similarities to Verapamil () and kinase-targeting pyrido-pyrimidinones () suggest possible interactions with ion channels or enzymes .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step processes, including cyclization of pyrazole and thiazole rings. Key steps include:

- Thiazole formation : Reacting 3,4-dimethoxyphenyl-substituted precursors with thiourea or thioamides under reflux in solvents like ethanol or acetonitrile .

- Pyrazole functionalization : Coupling reactions (e.g., amidation) using chloroacetyl chloride or similar reagents at 0–5°C to avoid side reactions .

- Optimization : Control temperature (e.g., 90°C for cyclization ), use catalysts like triethylamine to enhance yields , and select solvents (DMF, THF) based on solubility and reactivity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- Spectroscopy : 1H/13C NMR to confirm substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC (>95% purity) to assess impurities, with DMSO/water recrystallization for purification .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

- Solvent selection : Replace polar aprotic solvents (DMF) with acetonitrile to reduce by-product formation .

- Catalyst optimization : Use Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to accelerate ring closure .

- By-product analysis : Employ LC-MS to identify intermediates (e.g., uncyclized thiosemicarbazides) and adjust stoichiometry .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives?

- Substituent variation : Modify methoxy groups to ethoxy or nitro groups to assess electronic effects on bioactivity .

- Core scaffold hybridization : Integrate triazole or thiadiazole moieties to enhance binding affinity .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

- Dynamic effects : Analyze temperature-dependent NMR to identify conformational flexibility in the pyrazole-thiazole core .

- Isotopic labeling : Use 15N-labeled analogs to clarify ambiguous peaks in crowded aromatic regions .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., triazole analogs) to assign signals .

Methodological Considerations

- Data contradiction resolution : Replicate reactions under standardized conditions (e.g., inert atmosphere) to minimize variability .

- Scale-up challenges : Use flow chemistry for exothermic steps (e.g., chloroacetylation) to maintain safety and yield .

- Bioactivity validation : Confirm target engagement via Western blotting (e.g., phosphorylation inhibition in signaling pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.